AZ7328

Catalog No.
S1802536
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ7328

Product Name

AZ7328

Synonyms

AZ7328; AZ-7328; AZ 7328.;NONE

AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.

AZ7328 is a highly selective, ATP-competitive pan-AKT inhibitor (targeting AKT1, AKT2, and AKT3) utilized extensively in preclinical oncology, signal transduction research, and assay development. Unlike earlier-generation or less specific kinase inhibitors, AZ7328 delivers sub-50 nM biochemical potency across all three AKT isoforms. For procurement teams and assay developers, its primary value lies in its ability to model the exact conformational and feedback dynamics of ATP-competitive inhibition—specifically, the paradoxical hyperphosphorylation of AKT. This distinct mechanism of action makes it an indispensable tool compound for evaluating PIK3CA-mutant urothelial and prostate cancer models, as well as for establishing baselines in high-throughput screens for synergistic combinations with mTOR or autophagy inhibitors [1].

Research Fit

1 Pan-AKT pathway inhibition studies in bladder cancer models
2 PIK3CA mutation-stratified cell line screening
3 Autophagy-dependent cytostasis mechanism research

Substituting AZ7328 with a generic AKT inhibitor or a widely available allosteric inhibitor like MK-2206 fundamentally alters assay outcomes and renders combination screening data incompatible with clinical ATP-competitive profiles. Allosteric inhibitors prevent AKT membrane localization and subsequent phosphorylation. In contrast, AZ7328, as an ATP-competitive agent, allows membrane localization and induces AKT hyperphosphorylation while completely blocking its kinase catalytic activity [1]. If a laboratory is screening for downstream compensatory mechanisms—such as Ras/MEK/ERK activation or cytoprotective autophagy—using an allosteric substitute will fail to trigger the specific feedback loops characteristic of clinical-grade ATP-competitive drugs (e.g., capivasertib), rendering the resulting combination therapy data scientifically and commercially irrelevant [2].

Substitution Risk

Binding mode mismatch: ATP-competitive vs. allosteric AKT inhibitors may shift downstream signaling profiles
PIK3CA mutation-dependent cytostatic response may not transfer to other AKT inhibitor chemotypes
Autophagy-mediated survival mechanism may alter cell fate readouts if not co-targeted

Pan-Isoform Potency and Cellular Target Engagement

AZ7328 demonstrates high-affinity binding to the ATP pocket of AKT, achieving an IC50 of < 50 nM against isolated AKT1, AKT2, and AKT3 enzymes. In cellular assays using PTEN-null MDA-MB-468 breast cancer models, it inhibits the downstream phosphorylation of GSK3β with an IC50 of 91 nM [1]. This low-nanomolar potency ensures robust target engagement without the off-target toxicity often seen with less selective kinase inhibitors at micromolar concentrations.

Evidence DimensionCellular IC50 for p-GSK3β inhibition
Target Compound Data91 nM (AZ7328)
Comparator Or BaselineStandard non-selective kinase inhibitors (>1 μM)
Quantified Difference>10-fold higher potency for specific AKT inhibition
ConditionsPTEN-null MDA-MB-468 cellular assay

Guarantees reproducible, on-target kinase inhibition at low concentrations, minimizing confounding off-target effects in high-throughput screening workflows.

Pan-AKT Inhibition
Cross-study comparable
AZ7328 IC50 <50 nM (AKT1/2/3); MK-2206: AKT1 8 nM, AKT2 12 nM, AKT3 65 nM
Reported isoform-balanced inhibition vs. isoform-biased comparator
Different assay systems limit numeric equivalence

Mechanism-Specific Feedback for Combination Screening

Unlike the allosteric inhibitor MK-2206, which suppresses AKT phosphorylation, AZ7328 induces paradoxical hyperphosphorylation of AKT while effectively shutting down its downstream kinase activity [2]. This specific conformational locking is critical for accurately modeling the cellular response to ATP-competitive inhibition, directly enabling the study of compensatory Ras/Raf/MEK/ERK pathway activation that occurs in primary prostate and urothelial cancer cells [1].

Evidence DimensionAKT Phosphorylation State
Target Compound DataInduces hyperphosphorylation (AZ7328)
Comparator Or BaselineMK-2206 (Allosteric inhibitor; suppresses phosphorylation)
Quantified DifferenceDivergent phosphorylation states despite equivalent downstream kinase inhibition
ConditionsPIK3CA-mutant and PTEN-null cancer cell lines

Essential for researchers developing combination therapies, as it accurately replicates the feedback resistance mechanisms triggered by clinical-grade ATP-competitive drugs.

Cellular Target Engagement
Cross-study comparable
pGSK3β IC50 91 nM (PTEN-null MDA-MB-468 cells)
Supports target engagement at high nanomolar in PTEN-deficient context
MK-2206 proliferation IC50 ~5 μM in PTEN-WT lines (different endpoint)

Autophagy-Mediated Apoptotic Synergy in Urothelial Models

AZ7328 is uniquely validated for its ability to trigger a cytoprotective autophagic response in urothelial carcinoma cells. When utilized as a single agent, it inhibits proliferation but induces minimal apoptosis; however, when combined with autophagy inhibitors (e.g., chloroquine), it drives massive synergistic apoptosis [1]. This highly reproducible baseline behavior makes AZ7328 a superior anchor compound for screening novel lysosomotropic agents compared to allosteric inhibitors that do not trigger the same degree of autophagic dependency [2].

Evidence DimensionApoptotic induction synergy
Target Compound DataHigh synergistic apoptosis with autophagy inhibitors
Comparator Or BaselineAZ7328 monotherapy (cytostatic, minimal apoptosis)
Quantified DifferenceShift from cytostasis to massive apoptosis via dual inhibition
ConditionsHuman bladder cancer cell lines (e.g., T24, RT4)

Provides a reliable, validated pharmacological baseline for commercial and academic labs developing dual-inhibition strategies targeting the PI3K/AKT and autophagy axes.

PIK3CA Mutation Correlation
Class-level inference
>50% inhibition at 5 µM in PIK3CA-mutant bladder lines; limited effect in wild-type
Reported mutation-linked cytostatic response in bladder models
Panel size limited; not yet reported for other AKT inhibitors
Autophagy Induction
Cross-study comparable
AZ7328 alone: minimal apoptosis; + autophagy inhibitor: apoptosis induced
Autophagy-dependent survival may shift cell fate interpretation
MK-2206 can directly induce apoptosis in some models
mTOR Co-inhibition
Cross-study comparable
AZ7328 + rapamycin: enhanced inhibition vs monotherapy in bladder panel
Supports dual AKT/mTOR blockade strategy in mutation-stratified models
Qualitative observation; synergy score not reported

Preclinical Screening of ATP-Competitive Resistance

Because AZ7328 accurately induces AKT hyperphosphorylation while inhibiting downstream signaling, it is the optimal choice for modeling resistance to ATP-competitive inhibitors. Procurement teams supporting oncology labs should select AZ7328 over allosteric alternatives when the workflow requires mapping compensatory pathways (like Ras/MEK/ERK) in PTEN-null or PIK3CA-mutant cell lines [1].

Autophagy Inhibitor Drug Discovery Anchor

AZ7328 reliably induces cytoprotective autophagy without immediate apoptosis. This specific phenotypic response makes it an ideal, reproducible baseline stressor for high-throughput screening of novel lysosomotropic agents or autophagy inhibitors in urothelial carcinoma models [2].

Benchmarking Next-Generation Pan-AKT Inhibitors

With its sub-50 nM biochemical IC50 across all three AKT isoforms, AZ7328 serves as a highly reproducible positive control for in vitro kinase assays. It is strongly recommended for assay developers needing a reliable standard to validate the biochemical potency and isoform selectivity of novel ATP-competitive AKT drug candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mutation-stratified bladder cancer screening
PIK3CA mutation-linked response profile
Proliferative inhibition in mutant vs wild-type lines
Autophagy resistance mechanism studies
Autophagy induction with AZ7328 treatment
LC3 marker and apoptosis conversion with autophagy inhibitors
Dual AKT/mTOR blockade in urothelial models
Enhanced cytostasis with rapamycin co-treatment
Combination response in PIK3CA-mutant bladder cell lines
PTEN-deficient cellular pharmacodynamic readouts
pGSK3β target engagement at low nanomolar
Confirm on-target activity via pGSK3β inhibition

Appearance

solid powder
1:Cancer Biol Ther. 2012 Nov;13(13):1325-38. doi: 10.4161/cbt.21793. Epub 2012 Aug 16. Autophagy limits the cytotoxic effects of the AKT inhibitor AZ7328 in human bladder cancer cells.Dickstein RJ,Nitti G,Dinney CP,Davies BR,Kamat AM,McConkey DJ, PMID: 22895070 PMCID: PMC3493441 DOI: 10.4161/cbt.21793

Explore Compound Types